molecular formula C19H21ClN2O2 B5716036 1-(2-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine

1-(2-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5716036
M. Wt: 344.8 g/mol
InChI Key: OQKKHJNYSVQJIV-UHFFFAOYSA-N
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Description

1-(2-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are widely distributed throughout the brain. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. TFMPP is also known to inhibit the reuptake of serotonin, which increases the concentration of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects. It has been reported to induce hyperthermia, tachycardia, and hypertension in animals. TFMPP has also been shown to increase locomotor activity and induce stereotypic behaviors such as head twitching and forepaw treading.

Advantages and Limitations for Lab Experiments

TFMPP is a useful tool compound for studying the role of serotonin receptors in the brain. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which makes it a useful ligand for receptor binding studies. However, TFMPP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for studying the effects of TFMPP. One direction is to investigate the role of TFMPP in the regulation of mood and anxiety. Another direction is to study the long-term effects of TFMPP on the brain and behavior. Additionally, future studies could investigate the effects of TFMPP on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Overall, TFMPP is a useful tool compound for studying the role of serotonin receptors in the brain, and further research is needed to fully understand its effects.
Conclusion:
In conclusion, TFMPP is a synthetic compound that is commonly used in scientific research to study the role of serotonin receptors in the brain. It is synthesized by reacting 2-chloro-4-methylbenzoic acid with 4-methoxyaniline in the presence of a dehydrating agent. TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, and has a variety of biochemical and physiological effects. TFMPP is a useful tool compound for studying the role of serotonin receptors in the brain, and further research is needed to fully understand its effects.

Synthesis Methods

TFMPP is synthesized by reacting 2-chloro-4-methylbenzoic acid with 4-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with piperazine to obtain TFMPP.

Scientific Research Applications

TFMPP is widely used in scientific research to study its mechanism of action and physiological effects. It is commonly used as a tool compound to investigate the role of serotonin receptors in the brain. TFMPP is known to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.

properties

IUPAC Name

(2-chloro-4-methylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-3-8-17(18(20)13-14)19(23)22-11-9-21(10-12-22)15-4-6-16(24-2)7-5-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKKHJNYSVQJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine

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